1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one
Description
1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one is a tertiary ketone featuring a propan-2-one backbone substituted with a 3-(dimethylamino)phenyl group and two phenyl groups. Its molecular formula is C₂₃H₂₃NO, with a molecular weight of 329.44 g/mol (calculated). The compound is characterized by the presence of a dimethylamino group at the meta position of one aromatic ring, which imparts electron-donating properties, and two phenyl groups at the ketone-bearing carbon, contributing to steric bulk and lipophilicity.
The dimethylamino group is critical for modulating electronic effects, influencing reactivity in further derivatization or biological interactions .
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C23H23NO/c1-18(25)23(19-11-6-4-7-12-19,20-13-8-5-9-14-20)21-15-10-16-22(17-21)24(2)3/h4-17H,1-3H3 |
InChI Key |
AHPUXTNYTKGZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
a) 1-(4-(Dimethylamino)phenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Structure: A chalcone derivative with a dimethylamino group at the para position and a nitro group at the meta position.
- Properties: Exhibits strong intramolecular charge transfer due to the electron-donating (dimethylamino) and electron-withdrawing (nitro) groups. Crystallizes in planar layers via C–H⋯O hydrogen bonding .
b) (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
- Structure: Chalcone with para-dimethylamino and para-trifluoromethyl substituents.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability. Reported melting point: 141–145°C .
- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their bioavailability-enhancing effects .
c) 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one
- Structure : Features a benzyloxy group instead of diphenyl substituents.
- CAS: 205242-66-6 .
- Synthesis : Likely synthesized via nucleophilic substitution or Friedel-Crafts acylation, similar to .
Functional and Pharmacological Analogues
a) SR-F-130: (2E)-[1-(3-Trifluoromethyl)-phenyl]-3-[4-(dimethylamino)phenyl]-2-propen-1-one
- Structure: Chalcone with trifluoromethyl and dimethylamino groups.
- Activity: Identified as an endoplasmic reticulum stress inhibitor, highlighting the role of dimethylamino groups in targeting cellular pathways .
b) 3-(Dimethylamino)-1-phenyl-1-propanol
- Structure: Alcohol derivative with a dimethylamino-phenyl moiety.
- Applications: Intermediate in synthesizing anticholinergic or antidepressant agents, demonstrating the versatility of dimethylamino-phenyl motifs .
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one | 3-(dimethylamino)phenyl, diphenyl | 329.44 | Not reported | High lipophilicity, steric bulk |
| 1-(4-(Dimethylamino)phenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 4-(dimethylamino), 3-nitro | 296.32 | ~150–155 | Charge transfer, planar crystal |
| (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 4-(dimethylamino), 4-CF₃ | 319.30 | 141–145 | Enhanced metabolic stability |
| SR-F-130 | 3-CF₃, 4-(dimethylamino) | 335.29 | Not reported | ER stress inhibition |
Research Findings and Discussion
- Electronic Effects: The dimethylamino group in the meta or para position enhances electron density, affecting redox properties and binding affinity in biological systems. For example, SR-F-130’s activity is attributed to its ability to modulate protein-folding pathways via electronic interactions .
- Crystallography : Chalcone derivatives () form planar layers via hydrogen bonding, which could influence solid-state reactivity or formulation stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
